Comparative Solubility Enhancement of N,N-Dimethylpradimicin C-Derived PRM-DCA vs. Pradimicin A-Derived PRM-DCA
Oxidative cleavage of N,N-dimethylpradimicin C to its corresponding PRM-DCA dicarboxylic acid derivative resulted in an approximately 2-fold enhancement in PBS solubility relative to the parent compound, compared to an approximately 30-fold enhancement observed for Pradimicin A-derived PRM-DCA [1]. This indicates that the starting solubility of N,N-dimethylpradimicin C is already substantially higher than that of Pradimicin A, reducing the relative magnitude of improvement upon further derivatization.
| Evidence Dimension | Water Solubility in PBS (fold-increase over parent compound after oxidative conversion to PRM-DCA) |
|---|---|
| Target Compound Data | Approximately 2-fold increase vs. N,N-dimethylpradimicin C parent |
| Comparator Or Baseline | Pradimicin A-derived PRM-DCA: Approximately 30-fold increase vs. Pradimicin A parent |
| Quantified Difference | 14-fold higher relative solubility gain for Pradimicin A, implying N,N-DMPC has higher intrinsic solubility |
| Conditions | Oxidative cleavage of 1,2-diols in xylose moiety followed by oxidation; solubility measured in PBS solution; PRM-DCA derivatives isolated in 60-75% yield [1] |
Why This Matters
This demonstrates that the N,N-dimethyl modification on the Pradimicin C scaffold already provides substantial aqueous solubility, a critical factor for intravenous formulation and reliable in vivo dosing.
- [1] Igarashi Y., Oki T. Development of new antifungal and anti-HIV agents based on the mannose binding quinone glycoside. KAKENHI Project 16580090, 2005 Final Research Report Summary. View Source
